![molecular formula C10H8BrNO B13687375 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a bromine atom and a cyclopropane ring fused to a quinoline core
Preparation Methods
The synthesis of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and cyclopropane intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures under specific conditions.
Scientific Research Applications
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other similar compounds, such as:
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds share a similar cyclopropane-quinoline structure but differ in their substitution patterns and reactivity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-5-1-2-6-7-4-8(7)10(13)12-9(6)3-5/h1-3,7-8H,4H2,(H,12,13) |
InChI Key |
UYYZGJHRYMIIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


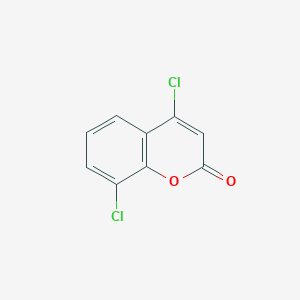
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
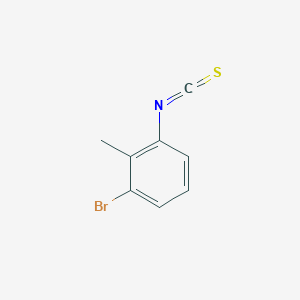
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
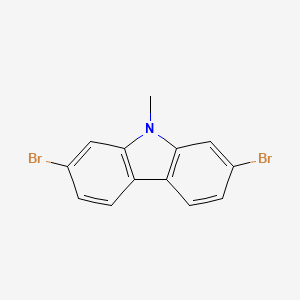
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)

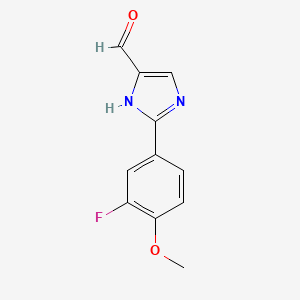

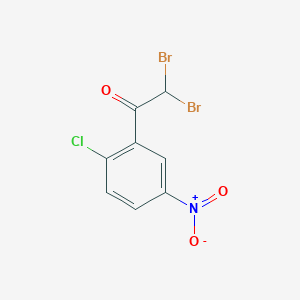
![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
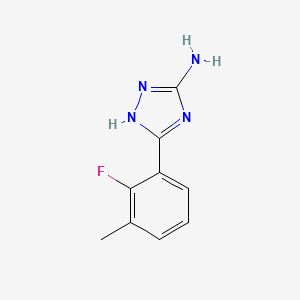
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

